![molecular formula C14H16ClF3N2O3 B2357311 叔丁基 N-({[4-氯-3-(三氟甲基)苯基]氨基羰基}甲基)氨基甲酸酯 CAS No. 1387760-29-3](/img/structure/B2357311.png)

叔丁基 N-({[4-氯-3-(三氟甲基)苯基]氨基羰基}甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

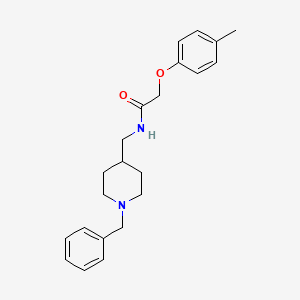

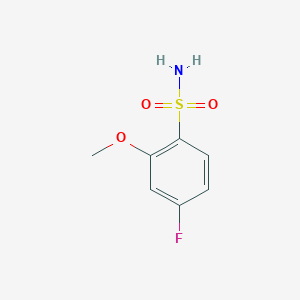

“tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate” is an organic compound. It is a derivative of tert-butyl carbamate . The compound is used in life sciences research .

Synthesis Analysis

The synthesis of tert-butyl carbamate, a related compound, involves the reaction of Boc anhydride (0.8mmol) with ethanol (3.5mL). The reaction mixture is cooled in an ice bath and 70% aqueous ammonia solution (0.6mL) is slowly added. The mixture is stirred at about 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours. After the reaction is complete (monitored by TLC), the reaction mixture is heated at 50°C to evaporate the organic solvent. The residue is dissolved in n-hexane (10mL), and the mixture is heated at 60°C for 1 hour. The mixture is cooled with n-hexane to recrystallize the mixture to purify it, yielding tert-butyl carbamate .Molecular Structure Analysis

The molecular structure of tert-butyl carbamate, a related compound, can be viewed using Java or Javascript .Chemical Reactions Analysis

Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

Tert-butyl carbamate, a related compound, is a white to slightly yellow needle-shaped solid at room temperature and pressure. It has a melting point of 105-108 °C and a boiling point of 218.95°C (rough estimate). It has a density of 1.1274 (rough estimate) and a refractive index of 1.4206 (estimate). It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .科学研究应用

Suzuki–Miyaura Coupling Reaction

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of transition metal-catalyzed carbon–carbon bond forming reactions .

Summary of the Application

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of N-Boc-protected Anilines

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of amine protection .

Summary of the Application

The compound “tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate” can be used in the synthesis of N-Boc-protected anilines . Boc protection is a common method for protecting amines in organic synthesis .

安全和危害

属性

IUPAC Name |

tert-butyl N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3N2O3/c1-13(2,3)23-12(22)19-7-11(21)20-8-4-5-10(15)9(6-8)14(16,17)18/h4-6H,7H2,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZPCPJFIWWLBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclohexyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2357236.png)

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357238.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2357241.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357244.png)

![8-(2,6-Dimethylmorpholin-4-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2357246.png)

![(Z)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2357249.png)